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molecular formula C12H11BrN2O2 B8437617 4-bromo-1-(3-methoxy-pyridin-2-ylmethyl)-1H-pyridin-2-one

4-bromo-1-(3-methoxy-pyridin-2-ylmethyl)-1H-pyridin-2-one

Cat. No. B8437617
M. Wt: 295.13 g/mol
InChI Key: ZHILQWYDUADXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299065B2

Procedure details

(3-Methoxy-pyridin-2-yl)-methanol (227 mg, 1.63 mmol), 2-hydroxy-4-bromopyridine (282 mg, 1.63 mmol) and triphenyl phosphine (416 mg, 1.63 mmol) were stirred in dry dichloromethane (10 ml) at 0° C. under an atmosphere of nitrogen. Diethyl azodicarboxylate (242 mg, 1.63 mmol) was added at 0° C. then the reaction was allowed to attain room with stirring overnight. A saturated aqueous solution of sodium hydrogen carbonate was added (10 ml) and the layers were separated. The aqueous portion was extracted with dichloromethane (2×10 ml) and the organic portions were combined, dried (MgSO4) and concentrated under reduced pressure. The crude product was purified by flash silica chromatography eluting first with 0-100% ethyl acetate in petrol and then 10% 7 N methanolic ammonia in dichloromethane to give the 4-bromo-1-(3-methoxy-pyridin-2-ylmethyl)-1H-pyridin-2-one in 57% purity contaminated with 23% 2-hydroxy-4-bromopyridine and 20% triphenyl phosphine oxide by LC-MS (340 mg). The product was used directly in the next step. LC-MS m/z 297 [M+H]+ Rt=2.05 min
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
282 mg
Type
reactant
Reaction Step One
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Diethyl azodicarboxylate
Quantity
242 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH2:9]O)=[N:5][CH:6]=[CH:7][CH:8]=1.[OH:11][C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[CH:14][N:13]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.C(=O)([O-])O.[Na+]>ClCCl>[NH3:5].[Br:18][C:16]1[CH:15]=[CH:14][N:13]([CH2:9][C:4]2[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][N:5]=2)[C:12](=[O:11])[CH:17]=1 |f:4.5|

Inputs

Step One
Name
Quantity
227 mg
Type
reactant
Smiles
COC=1C(=NC=CC1)CO
Name
Quantity
282 mg
Type
reactant
Smiles
OC1=NC=CC(=C1)Br
Name
Quantity
416 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Diethyl azodicarboxylate
Quantity
242 mg
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with dichloromethane (2×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography
WASH
Type
WASH
Details
eluting first with 0-100% ethyl acetate in petrol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
BrC1=CC(N(C=C1)CC1=NC=CC=C1OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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